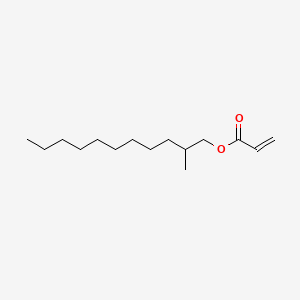

2-Methylundecyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

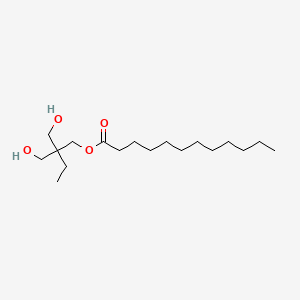

2-Methylundecyl acrylate: is an organic compound with the molecular formula C15H28O2. It is an ester derived from acrylic acid and 2-methylundecanol. This compound is part of the acrylate family, which is known for its applications in polymer chemistry, particularly in the production of various plastics, adhesives, and coatings.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methylundecylacrylat erfolgt in der Regel durch Veresterung von Acrylsäure mit 2-Methylundecanol. Diese Reaktion wird üblicherweise durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das während der Reaktion gebildete Wasser zu entfernen, wodurch das Gleichgewicht auf die Bildung des Esters verschoben wird.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2-Methylundecylacrylat durch einen kontinuierlichen Prozess erzielt werden. Dieses Verfahren umfasst die Reaktion von Acrylsäure mit 2-Methylundecanol in Gegenwart eines Katalysators. Der kontinuierliche Prozess bietet Vorteile wie verbesserte Reaktionskontrolle, höhere Ausbeuten und eine verringerte Bildung von Nebenprodukten .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Methylundecylacrylat durchläuft verschiedene chemische Reaktionen, darunter:

Polymerisation: Es kann zu Poly(2-methylundecylacrylat) polymerisieren, das in Beschichtungen und Klebstoffen verwendet wird.

Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann es zu Acrylsäure und 2-Methylundecanol hydrolysieren.

Additionsreaktionen: Die Doppelbindung in der Acrylatgruppe kann an Additionsreaktionen mit verschiedenen Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Polymerisation: Initiiert durch freie Radikale, oft unter Verwendung von Initiatoren wie Azobisisobutyronitril (AIBN) oder Benzoylperoxid.

Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.

Additionsreaktionen: Nukleophile wie Thiole, Amine oder Alkohole unter milden Bedingungen.

Hauptprodukte:

Polymerisation: Poly(2-methylundecylacrylat).

Hydrolyse: Acrylsäure und 2-Methylundecanol.

Additionsreaktionen: Verschiedene Addukte, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-Methylundecylacrylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Polymerchemie: Als Monomer bei der Synthese von Spezialpolymeren mit einzigartigen Eigenschaften eingesetzt.

Beschichtungen und Klebstoffe: Aufgrund seiner ausgezeichneten Haftungseigenschaften in der Formulierung von Hochleistungsbeschichtungen und Klebstoffen verwendet.

Biomedizinische Anwendungen: Aufgrund seiner Biokompatibilität für die Verwendung in Arzneimitteltransportsystemen und biomedizinischen Beschichtungen untersucht.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 2-Methylundecylacrylat beruht auf seiner Fähigkeit, eine Polymerisation zu durchlaufen und vernetzte Netzwerke zu bilden. Die Acrylatgruppe enthält eine Kohlenstoff-Kohlenstoff-Doppelbindung, die hochreaktiv ist und an der Radikalpolymerisation teilnehmen kann. Dieser Prozess beinhaltet die Bildung von freien Radikalen, die die Polymerisationsreaktion initiieren, was zur Bildung langer Polymerketten führt.

Wirkmechanismus

The primary mechanism of action for 2-Methylundecyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group contains a carbon-carbon double bond that is highly reactive and can participate in free radical polymerization. This process involves the formation of free radicals that initiate the polymerization reaction, leading to the formation of long polymer chains.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-Ethylhexylacrylat: Ein weiterer Acrylatester, der in ähnlichen Anwendungen eingesetzt wird, aber aufgrund seiner verzweigten Struktur unterschiedliche physikalische Eigenschaften aufweist.

Butylacrylat: Wird häufig bei der Herstellung von Polymeren und Copolymeren für Beschichtungen und Klebstoffe verwendet.

Methylmethacrylat: Wird häufig bei der Herstellung von Polymethylmethacrylat (PMMA) verwendet, das für seine Transparenz und Schlagfestigkeit bekannt ist.

Einzigartigkeit: 2-Methylundecylacrylat ist aufgrund seiner langen Alkylkette einzigartig, die hydrophobe Eigenschaften verleiht und die Flexibilität und Haftung der resultierenden Polymere verbessert. Dadurch eignet es sich besonders für Anwendungen, die dauerhafte und flexible Beschichtungen erfordern .

Eigenschaften

CAS-Nummer |

93804-48-9 |

|---|---|

Molekularformel |

C15H28O2 |

Molekulargewicht |

240.38 g/mol |

IUPAC-Name |

2-methylundecyl prop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-17-15(16)5-2/h5,14H,2,4,6-13H2,1,3H3 |

InChI-Schlüssel |

SUMJDRRSFUWROA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(C)COC(=O)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)